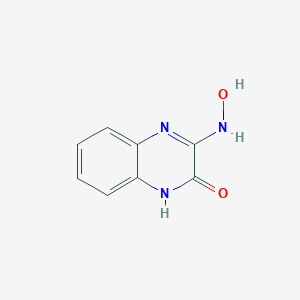
cis-2-Aminocyclohexanecarboxylic acid
Overview
Description
Cis-2-Aminocyclohexanecarboxylic acid (ACHC) is a conformationally constrained β-amino acid . It exists in a zwitterionic form . The cyclohexane ring in the molecule is present in a chair conformation .
Synthesis Analysis
The synthesis of trihydroxylated cyclohexane β-amino acids from (−)-shikimic acid, in their cis and trans configuration, and the incorporation of the trans isomer into a trans-2-aminocyclohexanecarboxylic acid peptide chain has been described . Another study showed that the conformational preference of a cis-ACHE residue is similar to that of cis-2-aminocyclohexanecarboxylic acid .Molecular Structure Analysis
The cyclohexane ring in the molecule of cis-2-aminocyclohexanecarboxylic acid is present in chair conformation . The carboxylate and ammonium groups in the molecule occupy axial and equatorial positions, respectively . The molecular formula is C7H13NO2 and the molecular weight is 143.18 .Physical And Chemical Properties Analysis
Cis-2-Aminocyclohexanecarboxylic acid is a solid substance with a beige color . It has a melting point of approximately 240°C . The molecular formula is C7H13NO2 and the molecular weight is 143.18 .Scientific Research Applications
Foldamer Building Blocks :
- Helical Foldamers : cis-2-Aminocyclohexanecarboxylic acid has been shown to act as a conformationally constrained β-amino acid, useful for the construction of helical foldamers (Kwon, Kang, Choi, & Choi, 2015).
- Peptide Oligomers : Another study found that cis-2-Aminocyclohexanecarboxylic acid favors extended conformations in peptide oligomers rather than folded structures (Choi, Ivancic, Guzei, & Gellman, 2013).
Synthesis and Derivatives :
- An efficient synthesis method for cis- and trans-2-aminocyclohexanecarboxamides, including N-substituted derivatives, has been developed, opening routes to previously unknown derivatives (Göndös, Szécsényi, & Dombi, 1991).
- The compound was used to synthesize a nitrosourea with latent activity against murine Lewis lung carcinoma (Johnston, Mccaleb, Rose, & Montgomery, 1984).
Chemical Properties and Interactions :
- cis-2-Aminocyclohexanecarboxylic acid's ability to form metal chelates with divalent metals has been studied, revealing larger stability constants for cis chelates compared to trans chelates (Kidani, Saito, & Koike, 1972).
Peptide Synthesis and Properties :
- The acid has been utilized in the synthesis of peptides, including those with L-phenylalanine and L-cysteine, showcasing its versatility in peptide chemistry (Škarić, Kovačević, & Škarić, 1976).
Structural Studies :
- The study of hydrogen-bonding patterns in its zwitterionic form provided insights into its crystal structure, revealing a sandwich structure formed by two amino acid units linked by head-to-tail hydrogen bonds (Ávila, Mora, Delgado, Ramirez, Bahsas, & Koteich, 2004).
Enantioselectivity Studies :
- Investigations into the differentiation of beta-amino acid enantiomers with two chiral centers, including cis-2-Aminocyclohexanecarboxylic acid, have been conducted to understand their enantioselectivity (Hyyryläinen, Pakarinen, Forró, Fülöp, & Vainiotalo, 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,2S)-2-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQHEVWOPJDAAX-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256649 | |
| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Aminocyclohexanecarboxylic acid | |
CAS RN |
189101-43-7 | |
| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189101-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



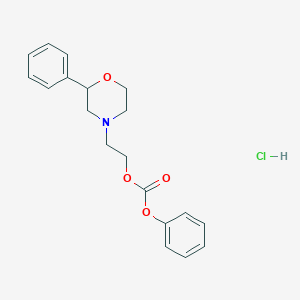
![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)
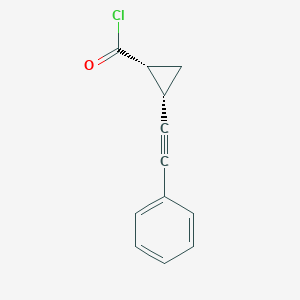
![5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine](/img/structure/B71734.png)



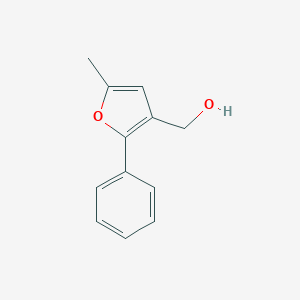
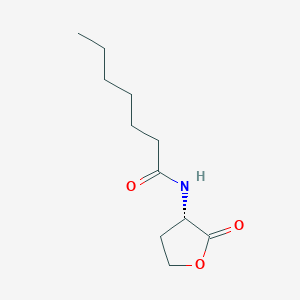

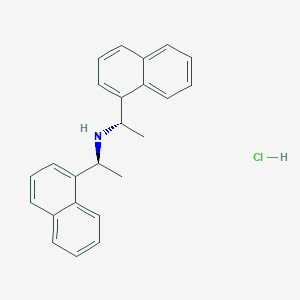

![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)
